molecular formula C18H13NS B1347068 10-Phenyl-10h-phenothiazine CAS No. 7152-42-3

10-Phenyl-10h-phenothiazine

Cat. No. B1347068
CAS RN: 7152-42-3
M. Wt: 275.4 g/mol
InChI Key: WSEFYHOJDVVORU-UHFFFAOYSA-N
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Scientific Research Applications

Antimicrobial and Antiprionic Activities

Phenothiazines have been recognized for their antimicrobial and antiprionic properties beyond their traditional use as antipsychotic drugs. Research has shown that phenothiazines can interfere with various cellular processes and interact with biomolecules like DNA and proteins. Some phenothiazines have demonstrated antimicrobial, antiprionic, and anticancerous activities, suggesting their potential for a wide range of clinical applications after thorough understanding and research (Gangopadhyay Sudeshna & Karmakar Parimal, 2010).

Anticancer Properties

The antitumor properties of phenothiazines have been evaluated, revealing that while many do not show significant antitumor or antineoplastic activity, certain derivatives may help decrease cytotoxic effects caused by radiation and other chemical carcinogens. These derivatives could offer protection against certain cancers and selectively accumulate in tissues like the brain and melanoma tumors, indicating their potential in treating these types of cancers (N. Motohashi et al., 1991).

Broad Spectrum of Biological Activities

Recent studies have highlighted the wide range of biological activities of newly synthesized phenothiazine derivatives. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The interactions of phenothiazines with biological systems through pharmacophoric substituents and their structural components have shown promising results in various biological assays (K. Pluta et al., 2011).

Safety And Hazards

10-Phenyl-10h-phenothiazine should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure9.


properties

IUPAC Name

10-phenylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NS/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEFYHOJDVVORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221760
Record name Phenothiazine, 10-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Phenylphenothiazine

CAS RN

7152-42-3
Record name 10-Phenylphenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7152-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylphenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Phenylphenothiazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23181
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenothiazine, 10-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PHENYLPHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BII1EYP5EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of phenothiazine (15 g, 0.075 mol), 23 g (0.11 mol) of iodobenzene, 9.6 g (0.150 mol) of copper powder, 35.3 g (0.26 mol) of potassium carbonate, and 1.98 g (0.0075 mol) of 18-crown-6 in 20 ml of 1,2-dichlorobenzene was reflux under nitrogen for 24 hour. The inorganic components were removed by filtering the hot reaction mixture. The crude product formed crystals from the reaction mixture. The product was purified by recrystallization from methanol. The yield of 10-phenylphenothiazine was 12.4 g (60%). The product had a melting point of 93–94° C. (recrystallized from methanol). A 1H NMR spectrum yielded the following results (100 MHz, CDCl3, δ, ppm): 6.0–6.45 (m, 2H, Ar), 6.68–7.20(m, 6H Ar), 7.22–7.68(m, 5H, Ar).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
152
Citations
S Xiang, Z Huang, S Sun, X Lv, L Fan, S Ye… - Journal of Materials …, 2018 - pubs.rsc.org
A novel electron acceptor based on 10-phenyl-10H-phenothiazine 5,5-dioxide (2PTO) was introduced for the first time to construct aggregation-induced delayed fluorescence materials. …
Number of citations: 62 pubs.rsc.org
DG Chen, Y Chen, CH Wu, YA Chen… - Angewandte …, 2019 - Wiley Online Library
… generalize, as well as extend the scope of PISP compounds, in this study, a new class of compounds bearing phenothiazine was synthesized, including 10-phenyl-10H-phenothiazine (…
Number of citations: 36 onlinelibrary.wiley.com
R Keruckiene, M Guzauskas, D Volyniuk… - … Acta Part A: Molecular …, 2023 - Elsevier
… to phenothiazine derivatives, 10-phenyl-10H-phenothiazine-5,5-… electron-withdrawing 10-phenyl-10H-phenothiazine-5,5-… Since 10-phenyl-10H-phenothiazine-5,5-dioxide fragment is …
Number of citations: 4 www.sciencedirect.com
Y Wang, J Yang, M Fang, Y Gong, J Ren… - Advanced Functional …, 2021 - Wiley Online Library
… [ 38, 39 ] Inspired by this, three potential RTP emitters containing different numbers of phenothiazine units, namely, PM-1 (10-phenyl-10H-phenothiazine), PM-2 (1,4-di(10H-phenothiazin…
Number of citations: 75 onlinelibrary.wiley.com
P Lamprianidis - 2020 - diva-portal.org
… In the present study, the synthesis of a chiral proline-based organocatalyst functionalized with 10-phenyl-10H-phenothiazine (PTH) photocatalytic moieties is investigated and attempted …
Number of citations: 2 www.diva-portal.org
N Manav, V Verma, V Pandey, H Rather, R Vasita… - 2019 - nopr.niscpr.res.in
… materials like: 10-butyl10H-phenothiazine (2)17, 10-phenyl-10H-phenothiazine (3),17 3,7-dibromo-10-butyl-10H-phenothiazine (4)18, 3,7-dibromo-10-phenyl-10H-phenothiazine …
Number of citations: 6 nopr.niscpr.res.in
S TamilSelvan, A Prakasam, G Venkatesh… - Zeitschrift für …, 2021 - degruyter.com
… 10-phenyl-10H-phenothiazine was prepared by following way according to the previous report [20]. 10-phenyl-10H-phenothiazine-3-carbaldehyde was prepared by adding POCl 3 (…
Number of citations: 18 www.degruyter.com
S Xiang, R Guo, Z Huang, X Lv, S Sun, H Chen… - Dyes and …, 2019 - Elsevier
… Therefore, the energy levels of PTZ-2PTO and PTZ-AD with different dihedral angle between PTZ and 10-phenyl-10H-phenothiazine 5,5-dioxide (2PTO) or 10-phenylacridin-9(10H)-one …
Number of citations: 38 www.sciencedirect.com
R Guo, Y Wang, Z Huang, Q Zhang, S Xiang… - Journal of Materials …, 2020 - pubs.rsc.org
By conjugating 10-phenyl-10H-phenothiazine-5,5-dioxide (2PTO) with aromatic amine substituents (PhCz and DMACMN), three novel host materials namely 10-(9-phenyl-9H-carbazol-…
Number of citations: 17 pubs.rsc.org
S Bishnoi, MD Milton, TK Paul, AK Pal… - …, 2017 - Wiley Online Library
… The reaction of 3, 7-dibromo-10-phenyl-10H-phenothiazine-5-oxide (1f) with phenylboronic acid furnished 3, 7, 10-triphenyl-10H-phenothiazine-5-oxide (2f) in 99 % yield (Table 1, entry …

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